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molecular formula C11H8ClFN2O3 B1600785 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 79286-73-0

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B1600785
M. Wt: 270.64 g/mol
InChI Key: LJYJAEQCLXAHFQ-UHFFFAOYSA-N
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Patent
US04341784

Procedure details

A mixture containing 16 g of 1-ethyl-6-fluoro-7-hydroxy-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and 160 ml of phosphoryl chloride was heated under reflux for 20 minutes with stirring. After evaporation of excess phosphoryl chloride under reduced pressure, the residue was triturated with ice-water and the mixture was stirred for 20 minutes. The resulting precipitate was collected by filtration, washed with water, dried, and recrystallized from acetonitrile to give 14 g of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, m.p. 265°-267° C.
Name
1-ethyl-6-fluoro-7-hydroxy-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:14])=[C:10](O)[N:11]=2)[C:6](=[O:15])[C:5]([C:16]([OH:18])=[O:17])=[CH:4]1)[CH3:2].P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:10]1[N:11]=[C:12]2[C:7]([C:6](=[O:15])[C:5]([C:16]([OH:18])=[O:17])=[CH:4][N:3]2[CH2:1][CH3:2])=[CH:8][C:9]=1[F:14]

Inputs

Step One
Name
1-ethyl-6-fluoro-7-hydroxy-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
16 g
Type
reactant
Smiles
C(C)N1C=C(C(C2=CC(=C(N=C12)O)F)=O)C(=O)O
Name
Quantity
160 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
After evaporation of excess phosphoryl chloride under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ice-water
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2C(C(=CN(C2=N1)CC)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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